2-({2-[(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide
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Overview
Description
N-CYCLOHEXYL-2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as naphthalen-2-yl carbamoyl chloride and benzothiazole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-CYCLOHEXYL-2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2-NAPHTHALENAMINE
- N-CYCLOHEXYL-2-BENZOTHIAZOLAMINE
- N-CYCLOHEXYL-2-ACETAMIDO-BENZOTHIAZOLE
Uniqueness
N-CYCLOHEXYL-2-({6-[2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H30N4O3S3 |
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Molecular Weight |
578.8 g/mol |
IUPAC Name |
2-[2-[[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]amino]-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O3S3/c34-26(31-22-11-10-19-6-4-5-7-20(19)14-22)16-37-17-27(35)32-23-12-13-24-25(15-23)39-29(33-24)38-18-28(36)30-21-8-2-1-3-9-21/h4-7,10-15,21H,1-3,8-9,16-18H2,(H,30,36)(H,31,34)(H,32,35) |
InChI Key |
XSHUUZZAZWTALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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